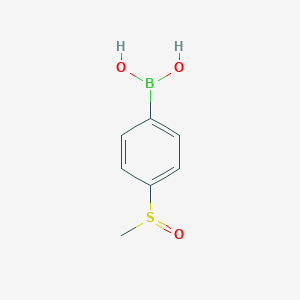

4-(Methanesulfinyl)benzeneboronic acid

Übersicht

Beschreibung

While direct information on 4-(Methanesulfinyl)benzeneboronic acid is not available, related research on methanesulfonic acid derivatives and benzeneboronic acids can offer a foundational understanding. These compounds play a critical role in various chemical syntheses and applications due to their unique reactive properties.

Synthesis Analysis

Methanesulfonic acid is a versatile reagent used in the synthesis of various compounds, including the efficient ring-opening of O-benzylidene acetals and as a catalyst in the production of linear alkylbenzenes. These processes highlight the utility of methanesulfonic acid derivatives in chemical synthesis (Luong et al., 2004), (Zinin et al., 2007).

Molecular Structure Analysis

Structural studies of similar compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, provide insights into the molecular conformation and interaction patterns, which are crucial for understanding the properties and reactivity of related benzene derivatives (Binkowska et al., 2009).

Chemical Reactions and Properties

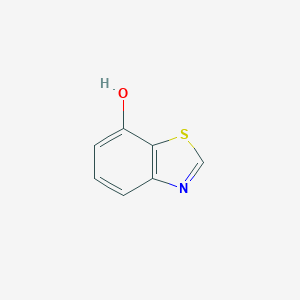

Research on methanesulfonic acid-catalyzed reactions, including the synthesis of benzothiazoles and benzoxazoles from carboxylic acids, showcases the chemical reactivity and potential applications of methanesulfinyl and benzeneboronic acid derivatives in synthesizing heterocyclic compounds (Sharghi & Asemani, 2009), (Kumar et al., 2008).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystal structure, and thermal stability, are essential for understanding the behavior of 4-(Methanesulfinyl)benzeneboronic acid under different conditions. Studies on the crystal structure of benzene derivatives provide valuable data on these aspects (Vega et al., 2010).

Chemical Properties Analysis

Investigations into the chemical behavior of methanesulfonic acid and benzeneboronic acid derivatives, including their reactivity and interaction with other compounds, help predict the chemical properties of 4-(Methanesulfinyl)benzeneboronic acid. The catalytic activity of methanesulfonic acid in various chemical reactions underscores its significance in organic synthesis (Eisner et al., 1963).

Wissenschaftliche Forschungsanwendungen

Boronic acids, including “4-(Methanesulfinyl)benzeneboronic acid”, have a wide range of applications in various fields . Here are some potential applications:

-

Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

-

Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .

-

Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .

-

Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .

-

Development of Therapeutics : Boronic acids are also being used in the development of therapeutics .

-

Controlled Release of Insulin : Boronic acids have been employed in polymers for the controlled release of insulin .

Boronic acids, including “4-(Methanesulfinyl)benzeneboronic acid”, have a wide range of applications in various fields . Here are some potential applications:

-

Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

-

Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .

-

Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .

-

Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .

-

Development of Therapeutics : Boronic acids are also being used in the development of therapeutics .

-

Controlled Release of Insulin : Boronic acids have been employed in polymers for the controlled release of insulin .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTGALZTDVXUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378530 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfinyl)phenyl)boronic acid | |

CAS RN |

166386-48-7 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

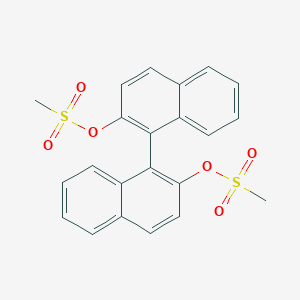

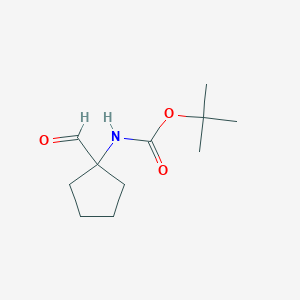

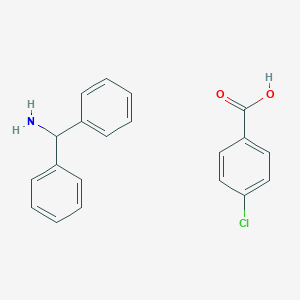

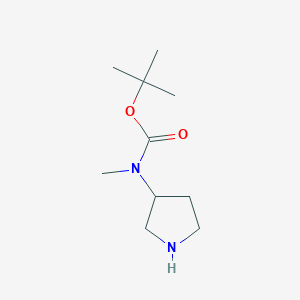

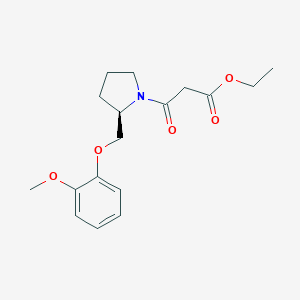

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)